molecular formula C20H13ClN2O2S2 B2928673 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 330677-90-2

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No. B2928673
CAS RN: 330677-90-2
M. Wt: 412.91
InChI Key: RGWKLMNFPBQPQB-UHFFFAOYSA-N
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Description

“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a chlorothiophene, a thiazole, and a phenoxybenzamide . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving condensation reactions . For example, thiazole derivatives can be synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described. For example, “(5-chlorothiophen-2-yl)methanamine hydrochloride” has a molecular weight of 184.09 and is a solid at room temperature .

Scientific Research Applications

Analgesia and Inflammation Treatment

This compound has been modified to create derivatives for the treatment of analgesia and inflammation. The pharmacologically important thiazole scaffold was utilized to synthesize new derivatives that were tested for their anti-inflammatory potential using COX-1, COX-2, and 5-LOX enzyme assays. The in vivo analgesic and anti-inflammatory studies showed promising results, indicating the compound’s potential as a new anti-inflammatory drug .

Antiviral Activity

Research has been conducted on derivatives of this compound for their antiviral activity. The synthesis process involved multiple steps, including esterification, hydrazination, salt formation, and cyclization. Some of the synthesized derivatives exhibited anti-tobacco mosaic virus activity, suggesting potential applications in plant virus protection .

Antimicrobial and Anticancer Properties

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of this compound to combat antimicrobial and anticancer drug resistance. The molecular structures of the derivatives were confirmed, and their physicochemical properties were studied to understand their biological significance .

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes COX-1 , COX-2 , and 5-LOX . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway. Normally, COX-2 would convert arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound prevents the production of prostaglandins, thereby reducing inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and preventing the production of prostaglandins, the compound can effectively reduce the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage conditions can affect its stability. It is recommended to keep the compound in a dark place, under an inert atmosphere . The compound’s efficacy can also be influenced by factors such as the concentration used and the specific conditions of the biological system in which it is used .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)15-12-26-20(22-15)23-19(24)14-8-4-5-9-16(14)25-13-6-2-1-3-7-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWKLMNFPBQPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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